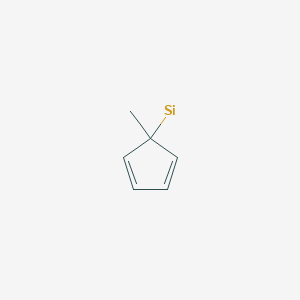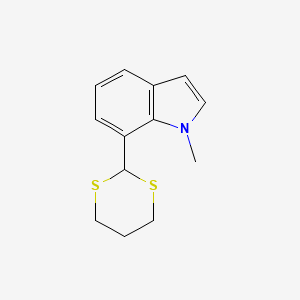
7-(1,3-Dithian-2-yl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1,3-Dithian-2-yl)-1-methyl-1H-indole is an organic compound that features a unique structure combining an indole ring with a dithiane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-Dithian-2-yl)-1-methyl-1H-indole typically involves the reaction of 1-methylindole with 1,3-dithiane under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the dithiane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
7-(1,3-Dithian-2-yl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiane group, yielding the corresponding indole derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-(1,3-Dithian-2-yl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Mecanismo De Acción
The mechanism by which 7-(1,3-Dithian-2-yl)-1-methyl-1H-indole exerts its effects involves interactions with various molecular targets. The dithiane moiety can act as a protecting group for carbonyl compounds, facilitating selective reactions. Additionally, the indole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A simpler compound with similar protective properties for carbonyl groups.
1-Methylindole: Lacks the dithiane moiety but shares the indole structure.
2-(1,3-Dithian-2-yl)phenol: Another compound featuring a dithiane group attached to an aromatic ring.
Uniqueness
7-(1,3-Dithian-2-yl)-1-methyl-1H-indole is unique due to the combination of the indole and dithiane moieties, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and potential pharmaceutical applications .
Propiedades
Número CAS |
69504-57-0 |
|---|---|
Fórmula molecular |
C13H15NS2 |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
7-(1,3-dithian-2-yl)-1-methylindole |
InChI |
InChI=1S/C13H15NS2/c1-14-7-6-10-4-2-5-11(12(10)14)13-15-8-3-9-16-13/h2,4-7,13H,3,8-9H2,1H3 |
Clave InChI |
FBTBIRHZVMNLMX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C(=CC=C2)C3SCCCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
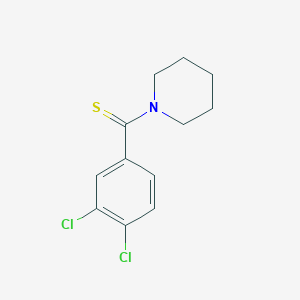
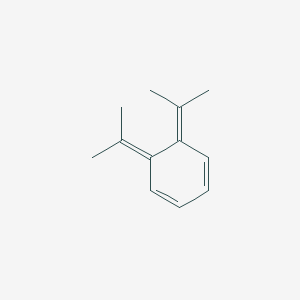
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
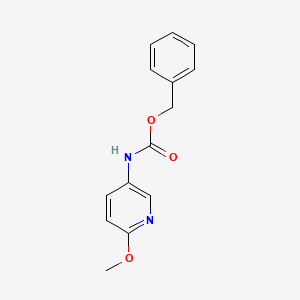
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)

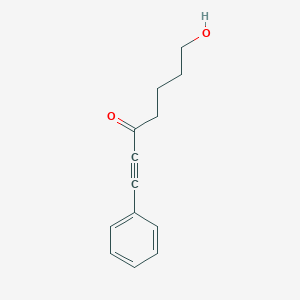
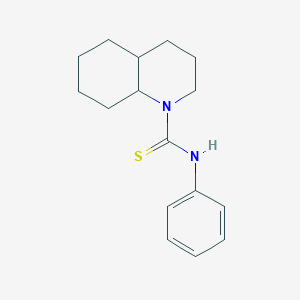
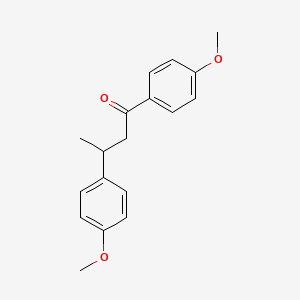
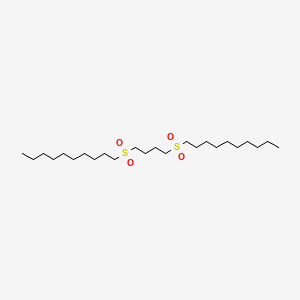
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
